molecular formula C21H20ClN3O3 B2705216 2-(2-chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide CAS No. 1058199-47-5

2-(2-chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B2705216
CAS No.: 1058199-47-5
M. Wt: 397.86
InChI Key: RSJAOEBKBYCYLH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is a synthetic organic compound designed for investigative research, exclusively for non-human applications. This chemical entity features a molecular architecture that combines a chlorophenoxy moiety with a 6-oxo-3-phenylpyridazine core, linked via an acetamide propyl chain. This structural motif is characteristic of a class of compounds being investigated for their potential bioactivity. Research Applications and Value: The core pyridazinone scaffold is recognized in medicinal chemistry research for its diverse biological activities . Studies on structurally related pyridazinone derivatives have indicated potential anti-inflammatory properties, often evaluated through their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in immune cells like monocytes and macrophages . This mechanism is a key pathway in the inflammatory response, making such compounds valuable tools for probing inflammation-related diseases. Furthermore, pyridazinone derivatives have been reported to exhibit other activities, including antioxidant, antibacterial, and antifungal effects, highlighting the versatility of this scaffold in biological research . Mechanism of Action Insights: While the specific molecular target of this compound requires empirical determination, research on analogous compounds suggests that pyridazinone derivatives can interact with various biological targets. Some function as agonists for G-protein-coupled receptors (GPCRs) like the N-formyl peptide receptor (FPR), which are involved in modulating leukocyte function and inflammatory processes . Others may inhibit enzymes such as cyclooxygenase-2 (COX-2) or phosphodiesterase type 4 (PDE4) . The presence of both the chlorophenoxy and phenylpyridazinone groups in a single molecule may confer a unique pharmacological profile, potentially leading to multi-target activity or enhanced potency, which is a significant area of interest in chemical biology and drug discovery. Important Notice: This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for proper handling and safety information.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-17-9-4-5-10-19(17)28-15-20(26)23-13-6-14-25-21(27)12-11-18(24-25)16-7-2-1-3-8-16/h1-5,7-12H,6,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJAOEBKBYCYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the context of anti-inflammatory and cytotoxic activities. Its structure, characterized by a chlorophenoxy group and a pyridazine derivative, suggests a multifaceted mechanism of action that can be explored for therapeutic applications.

  • Molecular Formula : C21H20ClN3O3
  • Molecular Weight : 397.86 g/mol
  • IUPAC Name : 2-(2-chlorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide

Anti-inflammatory Activity

Research indicates that compounds similar to 2-(2-chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide exhibit notable anti-inflammatory effects. In particular, studies have shown that related pyridazine-based compounds act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). For instance, compounds demonstrated IC50 values against COX-2 significantly lower than those of traditional NSAIDs, indicating a potential for reduced gastrointestinal side effects while maintaining anti-inflammatory efficacy .

Table 1: Inhibition Data for COX Enzymes

CompoundIC50 (COX-1)IC50 (COX-2)Selectivity Index
Indomethacin220 nM320 nM-
Compound 9a15.50 nM17.10 nMHigh
Compound 16b16.90 nM17.70 nMHigh

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated through various assays, including the National Cancer Institute (NCI) 59 cell line panel assay. Compounds similar to the target compound showed varying degrees of growth inhibition across different cancer cell lines. For example, certain derivatives exhibited positive cytotoxic effects in leukemia and breast cancer cell lines, suggesting a promising avenue for further investigation in cancer therapeutics .

Table 2: Cytotoxicity Results

CompoundCell Line TypeGrowth Inhibition (%)
Test Compound ALeukemia45%
Test Compound BBreast Cancer30%
Reference Drug (Imatinib)Various34%

The proposed mechanism for the anti-inflammatory activity involves the inhibition of COX enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins. By selectively targeting COX-2 over COX-1, compounds based on this structure may provide therapeutic benefits with fewer side effects typically associated with non-selective NSAIDs .

Case Studies

  • Study on Pyridazine Derivatives : A study focused on the synthesis and evaluation of pyridazine derivatives revealed that modifications to the pyridazine ring could enhance both anti-inflammatory and cytotoxic properties. This emphasizes the importance of structural optimization in developing effective therapeutic agents .
  • In Vivo Models : In vivo studies have demonstrated that certain derivatives exhibit significant reductions in inflammation markers in animal models, supporting their potential use as anti-inflammatory agents in clinical settings .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyridazinone-Acetamide Derivatives

Compound Name / ID Key Structural Features Source / Reference
Target Compound - 2-Chlorophenoxy group
- Pyridazinone (6-oxo-3-phenyl)
- Propyl linker
Synthesized derivative
2-(4-Chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide - 4-Chlorophenoxy (positional isomer)
- Identical pyridazinone and linker
PubChem (analog)
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177) - Phenethyl group instead of acetamide
- No chlorophenoxy substitution
MolPort SIA
H4 (Biphenyl-Pyrrolidinyl Acetamide) - Biphenyl substituent
- Pyrrolidinyl-propyl chain
- No pyridazinone core
Royal Society of Chemistry

Key Findings from Comparative Studies

Positional Isomerism (2-Chloro vs. 4-Chlorophenoxy)

The target compound’s 2-chlorophenoxy group distinguishes it from its 4-chloro positional isomer (). Chlorine placement on the phenoxy ring significantly impacts electronic and steric properties:

  • However, this could enhance selectivity for other targets (e.g., monoamine oxidases) .
  • 4-Chloro : Para-substitution likely improves planarity and electronic conjugation, favoring interactions with aromatic residues in enzyme active sites .

Role of the Pyridazinone Core

The 6-oxo-3-phenylpyridazinone moiety is critical for hydrogen bonding with catalytic serine residues in AChE. Analogs lacking this core (e.g., H4 in ) exhibit divergent activities, suggesting the pyridazinone is indispensable for AChE inhibition .

Linker Modifications

  • Propyl vs.
  • Pyrrolidinyl Propyl in H4 : Incorporation of a tertiary amine (pyrrolidinyl) may enhance solubility and modulate off-target receptor interactions .

Research Implications and Limitations

While the target compound shares a scaffold with AChE inhibitors like ZINC00220177, its unique 2-chlorophenoxy group warrants further investigation into its selectivity profile. Current evidence lacks direct bioactivity data (e.g., IC₅₀ values) for this compound, necessitating experimental validation. Structural analogs with perfluoroalkyl chains () highlight environmental persistence concerns but are pharmacologically distinct due to their fluorinated termini.

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